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Compound Name:
(2-(Dimethylamino)pyrimidin-5-

yl)boronic acid

Cat. No.: B1439147 Get Quote

An In-Depth Technical Guide to (2-(Dimethylamino)pyrimidin-5-yl)boronic acid

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals working with (2-(Dimethylamino)pyrimidin-5-yl)boronic
acid. It moves beyond a simple data sheet to provide in-depth procedural logic, mechanistic

insights, and practical applications, grounded in authoritative scientific principles.

Section 1: Core Molecular Profile and
Physicochemical Properties
(2-(Dimethylamino)pyrimidin-5-yl)boronic acid is a heterocyclic organoboron compound that

has gained traction as a versatile building block in synthetic and medicinal chemistry. Its utility

stems from the unique combination of the electron-rich 2-(dimethylamino)pyrimidine core and

the reactive boronic acid moiety, making it a valuable partner in transition metal-catalyzed

cross-coupling reactions.

The fundamental properties of this reagent are summarized below. Understanding these

parameters is the first step in its effective handling, reaction planning, and purification.
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Property Value Source(s)

Molecular Weight 166.97 g/mol [1][2]

Molecular Formula C₆H₁₀BN₃O₂ [1][3]

CAS Number 756817-82-0 [1][4][5]

Appearance
White to off-white powder or

crystals
[4]

Purity ≥97% (Typical) [1][5]

Storage Conditions
Store under inert atmosphere,

freezer (-20°C)
[4]

InChI Key
JHGMROYFIMQNCI-

UHFFFAOYSA-N
[1][4]

Section 2: Synthesis and Mechanistic Rationale
While commercially available, understanding the synthesis of (2-(Dimethylamino)pyrimidin-5-
yl)boronic acid provides insight into potential impurities and informs the design of related

analogues. The most common and robust laboratory-scale synthesis involves a lithium-halogen

exchange followed by electrophilic trapping with a borate ester.[6] A practical protocol based on

the synthesis of similar aminopyrimidine boronic acids is detailed below.[7]

Proposed Synthetic Workflow

5-bromo-2-(dimethylamino)pyrimidine 1. n-BuLi, THF, -78°C
2. Triisopropyl borate

Lithium-Halogen
Exchange Boronate Ester Intermediate

Electrophilic
Trapping Aqueous Acidic Workup (e.g., HCl)Hydrolysis (2-(Dimethylamino)pyrimidin-5-yl)boronic acid

Click to download full resolution via product page

Caption: Proposed synthesis of (2-(Dimethylamino)pyrimidin-5-yl)boronic acid.

Detailed Experimental Protocol & Rationale
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Objective: To synthesize (2-(Dimethylamino)pyrimidin-5-yl)boronic acid from 5-bromo-2-

(dimethylamino)pyrimidine.

Materials:

5-bromo-2-(dimethylamino)pyrimidine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

Triisopropyl borate (B(Oi-Pr)₃)

Hydrochloric Acid (HCl), 1 M

Saturated Sodium Chloride (brine)

Anhydrous Magnesium Sulfate (MgSO₄)

Diethyl ether or Ethyl acetate

Procedure:

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-

(dimethylamino)pyrimidine to a flame-dried, three-neck round-bottom flask equipped with a

magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in

anhydrous THF.

Expertise & Causality:An inert atmosphere and anhydrous conditions are critical.

Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen,

which would quench the reagent and halt the reaction.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi

dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for

1 hour at -78 °C after the addition is complete.

Expertise & Causality:The low temperature is essential to prevent side reactions, such as

the degradation of the pyrimidine ring or reaction at other sites. The lithium-halogen
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exchange is rapid at this temperature, forming the highly nucleophilic 5-lithiated pyrimidine

intermediate.

Borylation (Electrophilic Trapping): While maintaining the temperature at -78 °C, add

triisopropyl borate dropwise. The addition is often exothermic. Allow the mixture to stir at -78

°C for 1 hour and then warm slowly to room temperature overnight.

Expertise & Causality:Triisopropyl borate acts as the boron electrophile. The lithiated

pyrimidine attacks the boron atom, displacing one isopropoxide group to form a boronate

ester intermediate. Keeping the temperature low during addition controls the reaction rate

and prevents over-addition.

Hydrolysis & Workup: Cool the reaction mixture in an ice bath and cautiously quench by

adding 1 M HCl. Stir vigorously for 1-2 hours until two clear layers form.

Trustworthiness & Validation:The acidic workup serves a dual purpose: it protonates any

remaining organolithium species and hydrolyzes the boronate ester to the desired boronic

acid. The progress of hydrolysis can be monitored by TLC.

Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the layers.

Extract the aqueous layer two more times with diethyl ether or ethyl acetate. Discard the

organic layers.

Expertise & Causality:The target boronic acid is often water-soluble, especially under

acidic or basic conditions. This step is a purification technique; the organic washes remove

non-polar impurities like the starting material and biphenyl (from n-BuLi coupling).

Purification: Adjust the pH of the aqueous layer to be slightly acidic (pH ~4-5) to precipitate

the product. If no precipitate forms, extraction may be necessary. The crude solid can be

collected by filtration, washed with cold water, and dried under vacuum. Further purification

can be achieved by recrystallization.

Trustworthiness & Validation:The isoelectric point of the molecule is where its solubility is

lowest, facilitating precipitation. Purity should be confirmed via HPLC and NMR

spectroscopy.
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Section 3: Core Application in Suzuki-Miyaura
Cross-Coupling
The primary utility of (2-(Dimethylamino)pyrimidin-5-yl)boronic acid is as a nucleophilic

partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one

of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl

or aryl-heteroaryl structures, which are prevalent motifs in pharmaceuticals.[9]

The reaction proceeds via a well-defined catalytic cycle involving three key steps: oxidative

addition, transmetalation, and reductive elimination.[10][11]

The Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂
(Active Catalyst)

Ar-Pd(II)L₂(X)
(Oxidative Addition Complex)

Oxidative Addition
(Ar-X)

Ar-Pd(II)L₂(R')
(Transmetalation Complex)

Transmetalation
(R'-B(OH)₂ + Base)

Ar-R'

Reductive EliminationCatalyst
Regeneration

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generic Protocol for Suzuki-Miyaura Coupling
Objective: To couple (2-(Dimethylamino)pyrimidin-5-yl)boronic acid with a generic aryl

bromide (Ar-Br).

Materials:

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid (1.2 equivalents)

Aryl bromide (Ar-Br) (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

Procedure:

Reaction Setup: To a flask, add the aryl bromide, (2-(Dimethylamino)pyrimidin-5-
yl)boronic acid, and the base.

Expertise & Causality:A slight excess of the boronic acid is used to drive the reaction to

completion and compensate for potential homocoupling or protodeboronation side

reactions.

Inerting: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-

15 minutes.

Trustworthiness & Validation:The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is

crucial to prevent catalyst oxidation and deactivation, which would result in a failed

reaction.

Reagent Addition: Add the solvent system, followed by the palladium catalyst.

Expertise & Causality:The base is essential for the transmetalation step. It activates the

boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates

the transfer of the pyrimidine group to the palladium center.[11][12]

Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction

progress by TLC or LC-MS until the aryl bromide is consumed.

Workup and Purification: Cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with

brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude

product by column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1439147?utm_src=pdf-body
https://www.benchchem.com/product/b1439147?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.youtube.com/watch?v=l5LRdwZRT6E
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 4: Significance in Drug Discovery and
Medicinal Chemistry
The structural features of (2-(Dimethylamino)pyrimidin-5-yl)boronic acid make it a highly

relevant building block in modern drug discovery.

Logical Framework for Medicinal Chemistry Application

Key Structural Features

Resulting Properties & Roles

Therapeutic Applications

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid

Pyrimidine Core Boronic Acid Moiety

Bioisostere for Phenyl Rings
Modulates Solubility & pKa

Reversible Covalent Inhibitor
(Targets Ser/Thr residues)

Synthetic Handle for C-C Coupling
(Suzuki Reaction)

Kinase Inhibitors VCP/p97 Inhibitors Proteasome Inhibitors

Click to download full resolution via product page

Caption: Relationship between the compound's structure and its drug discovery applications.

The Pyrimidine Scaffold: Pyrimidine is a privileged heterocycle in medicinal chemistry, found

in numerous approved drugs.[13] It often serves as a bioisostere for a phenyl ring, improving

metabolic stability and aqueous solubility. The nitrogen atoms act as hydrogen bond

acceptors, enabling precise interactions with biological targets like enzyme active sites.

The Boronic Acid Pharmacophore: Boronic acids are unique in their ability to form reversible

covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[6]
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This mode of action led to the development of the first-in-class proteasome inhibitor,

Bortezomib (Velcade®), for treating multiple myeloma.[14]

Synergy in VCP/p97 Inhibition: Recent research has identified pyrimidine-based boronic

acids as potent inhibitors of Valosin-containing protein (VCP/p97).[15] VCP is an enzyme

involved in protein homeostasis, and its inhibition is a promising strategy for cancer therapy.

In these molecules, the pyrimidine core likely provides the primary binding interactions within

the enzyme's active site, while the boronic acid forms a reversible covalent bond to achieve

high potency.[15]

Section 5: Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the compound.

Safety: The compound is classified as an irritant. It may cause skin irritation (H315), serious

eye irritation (H319), and respiratory irritation (H335).[4] Always handle in a well-ventilated

fume hood while wearing appropriate personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat.

Storage: (2-(Dimethylamino)pyrimidin-5-yl)boronic acid is susceptible to dehydration

(forming anhydride trimers) and protodeboronation. It must be stored in a tightly sealed

container under an inert atmosphere (e.g., argon) in a freezer (-20 °C) to ensure long-term

stability and reactivity.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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